molecular formula C16H16I2 B14240936 1,1'-Biphenyl, 2,2'-diiodo-4,4',6,6'-tetramethyl- CAS No. 503178-35-6

1,1'-Biphenyl, 2,2'-diiodo-4,4',6,6'-tetramethyl-

Katalognummer: B14240936
CAS-Nummer: 503178-35-6
Molekulargewicht: 462.11 g/mol
InChI-Schlüssel: WWBWYXGESKDORO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl- is an organic compound with the molecular formula C16H16I2 It is a derivative of biphenyl, where the biphenyl core is substituted with iodine atoms at the 2,2’ positions and methyl groups at the 4,4’,6,6’ positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl- typically involves the iodination of a tetramethylbiphenyl precursor. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.

    Coupling Reactions: It can undergo coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups, while oxidation and reduction reactions can modify the iodine atoms’ oxidation state .

Wissenschaftliche Forschungsanwendungen

1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl- has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The iodine atoms and methyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl-: Unique due to its specific substitution pattern.

    2,2’-Diiodo-6,6’-dimethoxy-1,1’-biphenyl: Similar structure but with methoxy groups instead of methyl groups.

    2,2’,4,4’,6,6’-Hexamethyl-1,1’-biphenyl: Similar but with additional methyl groups.

Uniqueness

1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .

Eigenschaften

CAS-Nummer

503178-35-6

Molekularformel

C16H16I2

Molekulargewicht

462.11 g/mol

IUPAC-Name

1-iodo-2-(2-iodo-4,6-dimethylphenyl)-3,5-dimethylbenzene

InChI

InChI=1S/C16H16I2/c1-9-5-11(3)15(13(17)7-9)16-12(4)6-10(2)8-14(16)18/h5-8H,1-4H3

InChI-Schlüssel

WWBWYXGESKDORO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)I)C2=C(C=C(C=C2I)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.